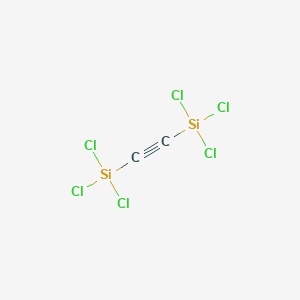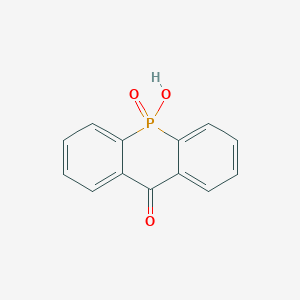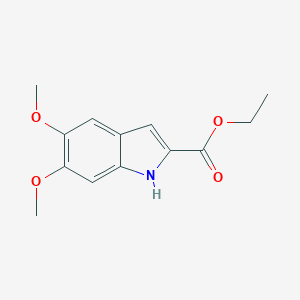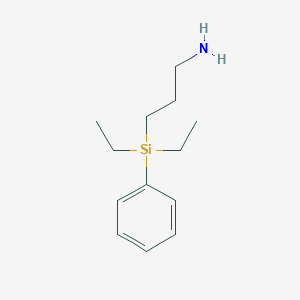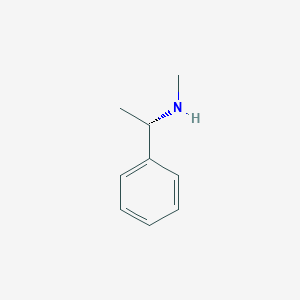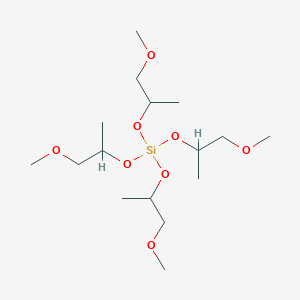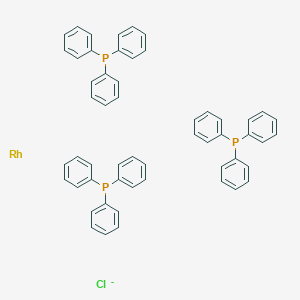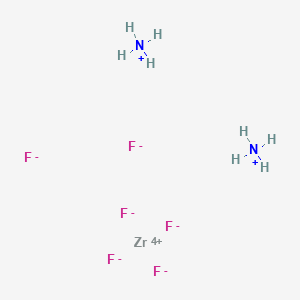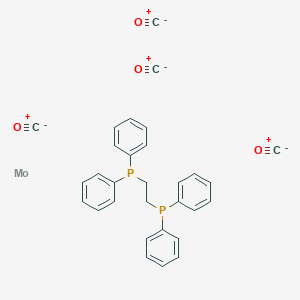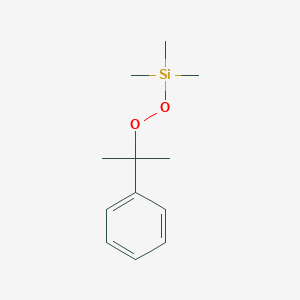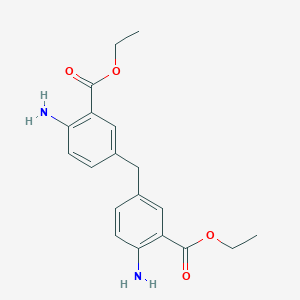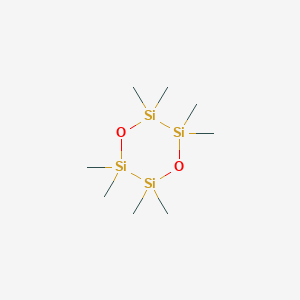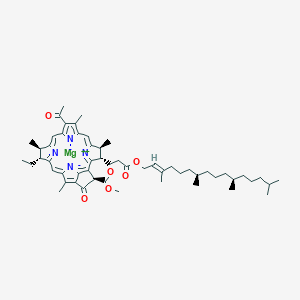
Bacteriochlorophyll
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bacteriochlorophylls are photosynthetic pigments found in various phototrophic bacteria. These pigments were discovered by C. B. van Niel in 1932 . They are structurally related to chlorophylls, which are the primary pigments in plants, algae, and cyanobacteria. Bacteriochlorophylls enable bacteria to conduct photosynthesis, albeit through an anoxygenic process that does not produce oxygen as a byproduct. These pigments absorb wavelengths of light that are not absorbed by plants or cyanobacteria, allowing bacteria to thrive in different ecological niches .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bacteriochlorophylls can be synthesized from divinyl chlorophyllide a or chlorophyllide a. The preparation involves the conversion of chlorophyll into bacteriochlorophyllide in methanol by chlorophyllase . The synthetic route includes the formation of tetrapyrroles, a dicarboxylic acid, a methyl ester, a methyl ketone, and the incorporation of a magnesium ion .
Industrial Production Methods: Large-scale preparations of bacteriochlorophylls involve techniques such as dioxane precipitation and column chromatography . These methods allow for the efficient extraction and purification of bacteriochlorophylls from bacterial cultures.
Chemical Reactions Analysis
Types of Reactions: Bacteriochlorophylls undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the pigment’s structure and function.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include modified bacteriochlorophyll derivatives with altered absorption properties and enhanced stability .
Scientific Research Applications
Bacteriochlorophylls have a wide range of scientific research applications:
Chemistry: Used as photosensitizers in photodynamic therapy for cancer treatment.
Biology: Play a crucial role in studying photosynthetic processes in bacteria.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Utilized in dye-sensitized solar cells and light energy harvesting simulations.
Mechanism of Action
Bacteriochlorophylls capture light energy and convert it into chemical energy through a series of electron transfer reactions. The pigments absorb light and transfer the energy to a reaction center, where it drives the synthesis of adenosine triphosphate (ATP) and other energy-rich compounds. The molecular targets include various proteins and enzymes involved in the photosynthetic electron transport chain .
Comparison with Similar Compounds
Chlorophyll a: Found in plants, algae, and cyanobacteria. It is the primary pigment for oxygenic photosynthesis.
Chlorophyll b: An accessory pigment that complements chlorophyll a by absorbing light in different wavelengths.
Bacteriochlorophyll b, c, d, e, f, g: Variants of this compound found in different bacterial species.
Uniqueness: Bacteriochlorophylls are unique in their ability to absorb light in the near-infrared region, which is not utilized by chlorophylls in plants. This allows phototrophic bacteria to inhabit environments with low light intensity and different light spectra .
Properties
CAS No. |
17499-98-8 |
|---|---|
Molecular Formula |
C55H74MgN4O6 |
Molecular Weight |
911.5 g/mol |
IUPAC Name |
magnesium;methyl 16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate |
InChI |
InChI=1S/C55H75N4O6.Mg/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3;/h25,27-32,34-35,39-40,51H,13-24,26H2,1-12H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b33-25+; |
InChI Key |
DSJXIQQMORJERS-JBRJOJLESA-M |
SMILES |
CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2] |
Isomeric SMILES |
CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2] |
Canonical SMILES |
CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2] |
Key on ui other cas no. |
17499-98-8 |
physical_description |
Dark blue solid; [Sigma-Aldrich MSDS] |
Related CAS |
18025-10-0 |
Synonyms |
Bacteriochlorophyll Bacteriochlorophylls |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


